REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1C(=O)C)[CH3:2].C1C=C(Cl)C=C([C:21]([O:23]O)=[O:22])C=1.[O-]S([O-])(=O)=O.[Mg+2].[OH-].[K+].[CH2:33](N(CC)CC)C.COCBr>O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[O:22][CH2:21][O:23][CH3:33])[CH3:2] |f:2.3,4.5|
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1)F)C(C)=O
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Name
|
|
Quantity
|
11.7 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6.45 mL
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Type
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reactant
|
Smiles
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COCBr
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.45 mL
|
Type
|
reactant
|
Smiles
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COCBr
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 3 days
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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A solution of mCPBA )19.3 g, 112 mmole) in CH2Cl2 (500 ml) was dried with MgSO4
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Type
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STIRRING
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Details
|
stirring
|
Type
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WAIT
|
Details
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was continued for 2 days
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Duration
|
2 d
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
ADDITION
|
Details
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diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with 2 M NaOH (2×70 ml), NH4Cl (sat, 50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
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DISSOLUTION
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Details
|
The residue (10.45 g,) was dissolved in ethanol (100 ml)
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Type
|
STIRRING
|
Details
|
stirred for 1 h
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Duration
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1 h
|
Type
|
WASH
|
Details
|
The mixture was washed with diethyl ether/hexane 2×(50+25 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue (8.22 g) was dissolved in CH2Cl2 (100 ml)
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Type
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TEMPERATURE
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Details
|
the solution was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
refluxing
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Type
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WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
ADDITION
|
Details
|
CH2Cl (200 ml) was added
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Type
|
WASH
|
Details
|
the solution was washed with water, 2M NaOH and NH4Cl
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)F)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |